Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-
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Overview
Description
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is a compound that belongs to the class of guanidines. Guanidines are known for their high thermal and chemical stability, as well as their significant physiological activity. This compound, in particular, features a guanidine core substituted with diethyl and 4-[(4-methoxyphenyl)thio]phenyl groups, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. For Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]-, a common synthetic route involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot approach provides efficient access to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- involves its ability to form hydrogen bonds and interact with biological molecules. This interaction can influence various molecular targets and pathways, including DNA minor groove binding and enzyme inhibition . The high basicity of the guanidine group allows it to be protonated, forming guanidinium ions that can engage in hydrogen-bond-mediated interactions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-diethyl-N’'-phenylguanidine
- N,N’-diethyl-N’'-[4-(methylthio)phenyl]guanidine
- N,N’-diethyl-N’'-[4-(ethylthio)phenyl]guanidine
Uniqueness
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the 4-[(4-methoxyphenyl)thio]phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules and increases its stability compared to other guanidines .
Properties
CAS No. |
677343-06-5 |
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Molecular Formula |
C18H23N3OS |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1,2-diethyl-3-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C18H23N3OS/c1-4-19-18(20-5-2)21-14-6-10-16(11-7-14)23-17-12-8-15(22-3)9-13-17/h6-13H,4-5H2,1-3H3,(H2,19,20,21) |
InChI Key |
IEGQNJNPMNUPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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